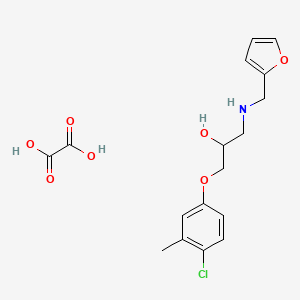
N-(cyanomethyl)-2-(2,6-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-(2,6-dimethylphenoxy)acetamide, also known as CM-DMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-2-(2,6-dimethylphenoxy)acetamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. It has been found to inhibit the activity of protein tyrosine phosphatases, which play a role in cellular signaling pathways. This compound has also been shown to inhibit the activity of the enzyme casein kinase 2, which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to reduce inflammation in animal models. This compound has also been found to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(cyanomethyl)-2-(2,6-dimethylphenoxy)acetamide for lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the function of these targets in a more precise manner. However, one limitation of this compound is that it may have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on N-(cyanomethyl)-2-(2,6-dimethylphenoxy)acetamide. One area of interest is the development of more potent and selective inhibitors of protein tyrosine phosphatases, which could have therapeutic applications in cancer and other diseases. Another area of interest is the investigation of the neuroprotective effects of this compound, and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Overall, this compound is a promising tool for scientific research, with many potential applications in various fields.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-2-(2,6-dimethylphenoxy)acetamide involves the reaction of 2-(2,6-dimethylphenoxy)acetic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-(2,6-dimethylphenoxy)acetamide has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool for studying the function of various proteins and enzymes, as well as for investigating cellular signaling pathways. This compound has also been used in studies of cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-(2,6-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-4-3-5-10(2)12(9)16-8-11(15)14-7-6-13/h3-5H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZDKSQDGVVJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685670.png)

![(Z)-5-((2-((2-hydroxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2685674.png)






![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2685685.png)


